molecular formula C24H21N3O3 B10995404 2-[4-(acetylamino)-1H-indol-1-yl]-N-(4-phenoxyphenyl)acetamide

2-[4-(acetylamino)-1H-indol-1-yl]-N-(4-phenoxyphenyl)acetamide

Cat. No.: B10995404
M. Wt: 399.4 g/mol
InChI Key: CSUBUROJIUFUCY-UHFFFAOYSA-N
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Description

2-[4-(acetylamino)-1H-indol-1-yl]-N-(4-phenoxyphenyl)acetamide: “Compound X” , is a synthetic organic compound with a complex structure. It combines an indole ring, an acetamide group, and a phenoxyphenyl moiety. The compound’s unique arrangement makes it intriguing for various scientific applications.

Preparation Methods

Synthetic Routes::

    Indole Synthesis: The indole ring can be synthesized via Fischer indole synthesis or other methods.

    Acetylation: The acetylamino group is introduced by acetylating the indole nitrogen.

    Phenoxyphenyl Attachment: The phenoxyphenyl group is coupled to the indole ring using appropriate reagents.

    Acetamide Formation: Finally, the acetamide group is added to complete the compound.

Reaction Conditions::

    Solvents: Common solvents include dichloromethane, tetrahydrofuran, or dimethylformamide.

    Reagents: Acetyl chloride, phenoxyphenyl halides, and appropriate base (e.g., triethylamine).

    Catalysts: Lewis acids or bases may be used in specific steps.

Industrial Production:: Large-scale production typically involves multistep synthesis, purification, and isolation. The compound’s stability and yield are critical factors.

Chemical Reactions Analysis

Reactions::

    Oxidation: Compound X can undergo oxidation reactions, yielding various products.

    Reduction: Reduction of the indole or phenoxyphenyl group may lead to different derivatives.

    Substitution: Nucleophilic substitution reactions can modify the acetamide or phenoxyphenyl substituents.

Common Reagents::

    Oxidizing Agents: KMnO₄, PCC, or DMSO.

    Reducing Agents: NaBH₄, LiAlH₄, or H₂/Pd-C.

    Substitution Reagents: Alkyl halides, amines, or phenols.

Major Products::
  • Oxidation: Indole derivatives with additional functional groups.
  • Reduction: Reduced indole or phenoxyphenyl derivatives.
  • Substitution: Alkylated or arylated compounds.

Scientific Research Applications

Compound X finds applications in:

    Medicine: Investigated for potential anticancer, anti-inflammatory, or antimicrobial properties.

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for interactions with cellular targets.

Mechanism of Action

The exact mechanism remains under investigation. Potential molecular targets include enzymes, receptors, or signaling pathways. Further research is needed to elucidate its effects fully.

Comparison with Similar Compounds

Compound X stands out due to its unique combination of indole, acetamide, and phenoxyphenyl moieties. Similar compounds include Compound Y and Compound Z, but their distinct features set Compound X apart.

Properties

Molecular Formula

C24H21N3O3

Molecular Weight

399.4 g/mol

IUPAC Name

2-(4-acetamidoindol-1-yl)-N-(4-phenoxyphenyl)acetamide

InChI

InChI=1S/C24H21N3O3/c1-17(28)25-22-8-5-9-23-21(22)14-15-27(23)16-24(29)26-18-10-12-20(13-11-18)30-19-6-3-2-4-7-19/h2-15H,16H2,1H3,(H,25,28)(H,26,29)

InChI Key

CSUBUROJIUFUCY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4

Origin of Product

United States

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